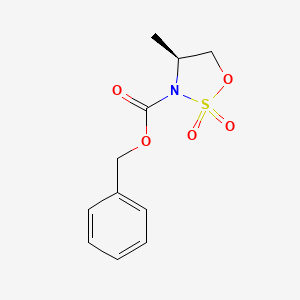

(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide is a chiral compound that belongs to the class of oxathiazolidines. These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of the chiral center at the 3-position and the carbobenzyloxy (Cbz) protecting group makes this compound particularly interesting for various synthetic and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chiral amine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of functionalized derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of (S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide is in the field of medicinal chemistry. This compound serves as a chiral auxiliary in asymmetric synthesis, which is crucial for the development of enantiomerically pure drugs. The ability to produce specific stereoisomers can significantly enhance the efficacy and reduce the side effects of pharmaceutical agents.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that this compound can be utilized in the synthesis of antiviral compounds. For instance, its incorporation into synthetic pathways has been shown to improve yields and selectivity when creating nucleoside analogs that exhibit antiviral activity against various viral infections.

Organic Synthesis

In organic synthesis, this compound acts as an important intermediate. It is often used to create complex molecules through various reactions such as nucleophilic substitutions and cycloadditions.

Table 1: Reactions Involving this compound

Pharmaceutical Development

The compound is also significant in pharmaceutical development due to its structural properties that allow for the modification of drug candidates. Its unique oxathiazolidine ring structure provides a versatile platform for designing new therapeutic agents.

Case Study: Anticancer Research

Studies have indicated that derivatives of this compound exhibit promising anticancer properties. Researchers have synthesized various analogs that demonstrate selective cytotoxicity against cancer cell lines while sparing normal cells.

Mécanisme D'action

The mechanism of action of (S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The chiral center and the oxathiazolidine ring structure allow it to bind selectively to enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets through various pathways, including competitive inhibition or allosteric modulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide include other oxathiazolidines and related sulfur-containing heterocycles, such as:

- 3-Cbz-4-methyl-1,2,3-thiadiazolidine 2,2-dioxide

- 3-Cbz-4-methyl-1,2,3-oxathiazolidine 1,1-dioxide

- 3-Cbz-4-methyl-1,2,3-thiazolidine 2,2-dioxide .

Uniqueness

The uniqueness of this compound lies in its chiral center and the specific arrangement of atoms within the oxathiazolidine ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Activité Biologique

(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide is a chiral compound belonging to the oxathiazolidine class, characterized by its unique five-membered ring structure containing sulfur, nitrogen, and oxygen. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₃N₁O₅S

- Molecular Weight : 271.29 g/mol

- CAS Number : 1007121-72-3

The compound features a chiral center at the 3-position and a carbobenzyloxy (Cbz) protecting group, which enhances its utility in synthetic chemistry and biological applications.

This compound interacts with various molecular targets due to its chiral nature and specific ring structure. Its mechanism of action primarily involves:

- Enzyme Inhibition : The compound can selectively bind to enzymes, modulating their activity through competitive inhibition or allosteric modulation. This property makes it a candidate for developing enzyme inhibitors.

Anticonvulsant Activity

Research has demonstrated that derivatives of oxathiazolidine compounds exhibit anticonvulsant properties. A study evaluated a series of compounds with similar structures and found that certain derivatives showed significant activity in the maximal electroshock seizure test in mice. Notably:

- Compound 1g displayed strong anticonvulsant effects with an ED50 of 29 mg/kg without neurotoxicity signs .

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA) isoforms. A study on related compounds showed:

- Effective inhibition of human carbonic anhydrase isoforms I, II, IX, and XII with nanomolar potency for certain derivatives . This suggests potential applications in treating conditions related to CA dysregulation.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Oxathiazolidine | Anticonvulsant; CA inhibitor |

| 3-Cbz-4-methyl-1,2,3-thiadiazolidine 2,2-dioxide | Thiadiazolidine | Potentially similar biological activities |

| 1,2-benzoxathiazine 2,2-dioxide | Benzoxathiazine | Effective CA inhibitors with selective properties |

Research Findings and Case Studies

- Anticonvulsant Studies : The investigation into N-substituted α-hydroxyimides demonstrated that oxathiazolidine derivatives can effectively block sodium channels in neurons . This mechanism is critical for their anticonvulsant activity.

- Inhibition Studies : The evaluation of sulfocoumarin derivatives indicated that they act similarly to this compound by inhibiting CA through unique binding sites .

Propriétés

IUPAC Name |

benzyl (4S)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-9-7-17-18(14,15)12(9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCJEQFMSMZKEV-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.